molecular formula C7H5F3N2O2 B8789306 N-Methyl-2-nitro-3,4,5-trifluoroaniline CAS No. 1346521-33-2

N-Methyl-2-nitro-3,4,5-trifluoroaniline

Cat. No.: B8789306
CAS No.: 1346521-33-2
M. Wt: 206.12 g/mol
InChI Key: WZQPNRSDHWCMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-nitro-3,4,5-trifluoroaniline is a fluorinated aromatic amine characterized by a nitro group at position 2, three fluorine atoms at positions 3, 4, and 5, and a methyl group attached to the nitrogen of the aniline backbone. Fluorinated nitroanilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance stability and reactivity .

Properties

CAS No.

1346521-33-2

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

3,4,5-trifluoro-N-methyl-2-nitroaniline

InChI

InChI=1S/C7H5F3N2O2/c1-11-4-2-3(8)5(9)6(10)7(4)12(13)14/h2,11H,1H3

InChI Key

WZQPNRSDHWCMEL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Differences

Substituent Effects: The nitro group at position 2 in N-Methyl-2-nitro-3,4,5-trifluoroaniline enhances electrophilic substitution resistance compared to non-nitrated analogs like 2,3,5-trifluoroaniline . Fluorine atoms at positions 3, 4, and 5 increase lipophilicity and metabolic stability, making the compound suitable for bioactive molecule design.

Synthetic Accessibility :

  • 2-Nitro-3,4,5-trifluoroaniline (CAS 882068-89-5) is synthesized via continuous-flow microreactors, achieving higher yields and purity compared to batch processes .
  • N-Methyl derivatives (e.g., N-Methyl-2-nitro-4-(trifluoromethyl)aniline) require controlled methylation steps, often using methyl iodide or dimethyl sulfate under basic conditions .

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